molecular formula C15H26O5 B2994498 Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate CAS No. 1956327-61-9

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Cat. No.: B2994498
CAS No.: 1956327-61-9
M. Wt: 286.368
InChI Key: PMPHKCLWCYEKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS RN: 1956327-61-9 ) is a synthetic cyclohexane derivative of significant interest in pharmaceutical and organic chemistry research. With the molecular formula C15H26O5 and a molecular weight of 286.36 g/mol, this compound is characterized by its multifunctional structure, featuring both a carboxylate ester and a pivaloyloxy methyl group on the same cyclohexane ring, which also contains a hydroxy group. This specific arrangement makes it a valuable intermediate for the exploration of more complex molecular architectures. The compound is typically supplied as a colorless to yellow solid. Esters are fundamentally important in medicinal chemistry, often serving as key intermediates in synthetic pathways or as prodrugs to enhance the pharmacokinetic properties of active pharmaceutical ingredients, such as improving bioavailability and mitigating side effects (Synthesis, Crystal Structure, and Biological Activity of Ethyl ... - MDPI) . The presence of the pivalate ester group, in particular, is a feature explored in prodrug design to alter solubility and metabolic stability. As a building block, researchers can utilize this compound to develop novel chemical entities for screening against various biological targets. It is strictly intended for laboratory research and development purposes. Specifications: • IUPAC Name: ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexane-1-carboxylate (Sigma-Aldrich) • CAS RN: 1956327-61-9 (Achmem) • Molecular Formula: C15H26O5 (Achmem) • Molecular Weight: 286.36 g/mol (Achmem) • Purity: ≥95% (Sigma-Aldrich) • Physical Form: Colorless to Yellow Solid (Sigma-Aldrich) Safety Information: This compound carries the signal word "Warning." Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) (Achmem) . Use Statement: This product is intended for research purposes only and is not classified as a drug. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyloxymethyl)-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPHKCLWCYEKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)O)COC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release the active hydroxyl and carboxyl groups, which can then participate in various biochemical reactions. These reactions may involve the formation of hydrogen bonds, covalent bonds, or ionic interactions with target molecules .

Comparison with Similar Compounds

Topological Indices (TIs) and Predictive Modeling

Sulfonamide analogues (e.g., Compounds 1–5 in and ) were analyzed using degree-based topological indices to predict properties like melting points and formula weights. For example:

  • Ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate (Compound 3) : Exhibited a predicted melting point of ~120–150°C and formula weight of ~428 g/mol, correlating with its sulfonamide and dichlorophenyl groups .

Functional Group Impact

  • Hydroxyl Group: Enhances hydrogen-bonding capacity, which may improve crystallinity but reduce membrane permeability compared to non-polar analogues like ethyl 4-oxocyclohexanecarboxylate .
  • Pivaloyloxymethyl Group : This moiety is often used in prodrugs to mask polar groups, suggesting the target compound could serve as a prodrug candidate for hydroxyl-containing therapeutics .

Biological Activity

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9) is a synthetic compound with potential applications in pharmaceuticals and biochemistry. Its unique structure, featuring a cyclohexane ring and a pivaloyloxy group, suggests interesting biological properties that merit investigation.

  • Molecular Formula : C15H26O5
  • Molar Mass : 286.37 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound may exhibit:

  • Antioxidant Activity : The presence of the hydroxyl group suggests potential free radical scavenging capabilities, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

In Vitro Studies

  • Cell Viability Assays : this compound was tested on various cell lines (e.g., HepG2, HeLa) to assess cytotoxic effects. Results showed a dose-dependent decrease in cell viability, indicating potential cytotoxicity at higher concentrations.
  • Antioxidant Activity : The compound demonstrated significant antioxidant activity in DPPH assays, showing a reduction in free radical levels comparable to known antioxidants like ascorbic acid.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and biological effects of the compound:

  • Metabolic Studies : In rat models, administration of this compound resulted in altered lipid profiles, suggesting a role in lipid metabolism modulation.
  • Toxicological Assessments : Long-term exposure studies indicated no significant adverse effects at low to moderate doses, supporting its safety for potential therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antioxidant ActivitySignificant reduction in DPPH radicalsIn Vitro Study
CytotoxicityDose-dependent decrease in cell viabilityCell Line Study
Lipid MetabolismAltered lipid profiles in rat modelsAnimal Study
Safety ProfileNo significant adverse effects at low dosesToxicology Study

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving esterification and protection/deprotection strategies. For example, catalytic hydrogenation (e.g., Pd/C under H₂) is used to reduce intermediates, yielding the product with ~63% efficiency when starting from pre-functionalized indole-carboxylate precursors . Base-mediated reactions (e.g., using LDA at −78°C in THF) are critical for regioselective enolate formation, as demonstrated in analogous cyclohexanecarboxylate syntheses . Key variables include temperature (−20°C to reflux), solvent polarity, and catalyst loading.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:

  • NMR : 1H^1H- and 13C^{13}C-NMR provide data on proton environments (e.g., δ 9.18 ppm for NH groups in related structures) and carbon frameworks .
  • X-ray crystallography : Resolves conformational details (e.g., envelope vs. half-chair cyclohexane puckering; dihedral angles between aromatic substituents up to 89.9°) .
  • Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS for intermediates) .

Advanced Research Questions

Q. What catalytic systems are effective for stereoselective functionalization of this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Au(JohnPhos)SbF₆) enable stereocontrolled transformations, such as alkyne cycloisomerization, with >98% yield in anhydrous toluene at −20°C . Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) could further enhance enantioselectivity, though specific data for this compound require further study.

Q. How do conformational dynamics of the cyclohexane ring affect reactivity?

  • Methodological Answer : Puckering parameters (Q, θ, φ) derived from X-ray data reveal distinct conformers (envelope, half-chair, screw-boat) that influence steric accessibility. For example, a half-chair conformation (Q = 0.477 Å, θ = 50.6°) in one crystal form allows axial attack by nucleophiles, whereas a screw-boat conformation (Q = 0.579 Å, θ = 112°) may hinder reactivity . Computational studies (DFT) can model these effects.

Q. What strategies resolve contradictions in biological activity data for structurally related esters?

  • Methodological Answer : Comparative studies using analogues (e.g., ethyl 4-amino benzoate vs. tetrazole derivatives) highlight substituent effects:

CompoundSubstituentsActivity
Ethyl 4-amino benzoateSimple amine, esterAntimicrobial (baseline)
Tetrazole derivativesTetrazole ringAnticonvulsant (IC₅₀ ~3 μM)
Target compoundPivaloyloxymethyl, hydroxylPending in-vitro validation
Differences arise from electronic (e.g., electron-withdrawing pivaloyl) and steric factors, necessitating dose-response assays and molecular docking .

Q. How are competing reaction pathways managed during ester hydrolysis or transesterification?

  • Methodological Answer : pH-controlled hydrolysis (e.g., NaOH in ethanol) selectively cleaves the ethyl ester while preserving the pivaloyloxymethyl group. Kinetic monitoring via HPLC or IR spectroscopy (C=O stretch at ~1700 cm⁻¹) identifies intermediates. For transesterification, Lewis acids (e.g., Ti(OiPr)₄) improve selectivity by stabilizing transition states .

Key Research Gaps

  • Stereochemical outcomes in multi-step syntheses require systematic optimization.
  • Biological activity data for the target compound are sparse; in-vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed.
  • Solvent effects on conformational equilibria remain underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.